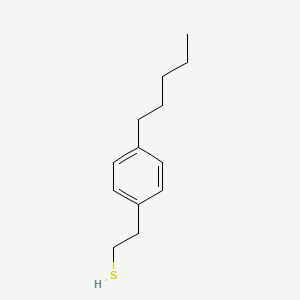

2-(4-Pentylphenyl)ethanethiol

Description

2-(4-Pentylphenyl)ethanethiol is an organosulfur compound characterized by a 4-pentylphenyl group attached to an ethanethiol chain. Its molecular formula is C₁₃H₂₀S, with a molecular weight of 208.36 g/mol. The pentyl substituent on the phenyl ring enhances hydrophobicity, while the thiol (-SH) group confers reactivity typical of mercaptans, such as nucleophilicity and susceptibility to oxidation. This compound is hypothesized to have applications in materials science (e.g., self-assembled monolayers) or organic synthesis due to its aromatic and thiol functionalities.

Properties

IUPAC Name |

2-(4-pentylphenyl)ethanethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20S/c1-2-3-4-5-12-6-8-13(9-7-12)10-11-14/h6-9,14H,2-5,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSOCTXQAODAHCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)CCS | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.36 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Pentylphenyl)ethanethiol typically involves the following steps:

Starting Material: The process begins with 4-pentylbenzaldehyde.

Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.

Conversion to Bromide: The alcohol is then converted to a bromide using phosphorus tribromide.

Nucleophilic Substitution: The bromide undergoes nucleophilic substitution with thiourea to form the corresponding thiol.

Industrial Production Methods

In industrial settings, the production of 2-(4-Pentylphenyl)ethanethiol may involve more efficient and scalable methods, such as:

Catalytic Hydrogenation: Using catalysts like palladium on carbon to reduce intermediates.

Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Pentylphenyl)ethanethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Addition: The compound can undergo addition reactions with electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.

Nucleophiles: Sodium hydride, potassium tert-butoxide.

Electrophiles: Alkyl halides, acyl chlorides.

Major Products

Disulfides: Formed by oxidation of the thiol group.

Sulfonic Acids: Formed by further oxidation.

Thioethers: Formed by nucleophilic substitution.

Scientific Research Applications

2-(4-Pentylphenyl)ethanethiol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its role in drug development, particularly in cancer research.

Industry: Employed in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Pentylphenyl)ethanethiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function and activity. This interaction can affect various cellular pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(4-Pentylphenyl)ethanethiol with three structurally related compounds from the provided evidence:

Key Comparative Insights

Functional Group Reactivity

- Thiol vs. Alcohol vs. Amine: The thiol group in 2-(4-Pentylphenyl)ethanethiol is more acidic (pKa ~10) compared to the alcohol group in 2-(4-Methylphenyl)ethanol (pKa ~16–19) . This makes the thiol more reactive in deprotonation and nucleophilic substitution reactions. The dimethylamino group in 2-(Dimethylamino)ethanethiol introduces basicity, enabling hydrogen bonding and solubility in polar solvents, unlike the hydrophobic pentylphenyl group in the target compound.

Physical Properties

- Hydrophobicity: The pentyl chain in 2-(4-Pentylphenyl)ethanethiol increases hydrophobicity compared to the methyl group in 2-(4-Methylphenyl)ethanol . This reduces aqueous solubility but enhances compatibility with nonpolar matrices (e.g., lipid bilayers). 4-(2-Aminoethyl)phenol exhibits higher polarity due to its phenol and amine groups, reflected in its elevated melting point (162°C).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.